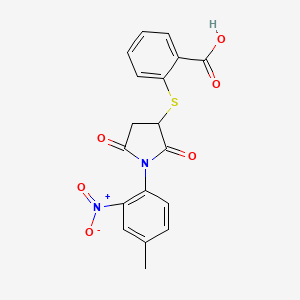

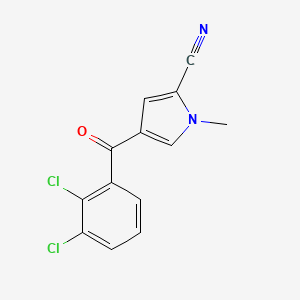

4-(2,3-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2,3-Dichlorobenzoyl chloride” is a chemical compound used in the synthesis of various pharmaceuticals . It’s a unique chemical provided to early discovery researchers .

Synthesis Analysis

The synthesis of “2,3-dichlorobenzoyl chloride” can be achieved by refluxing “2,3-dichlorobenzoic acid” with thionyl chloride . It’s also used as an intermediate in the synthesis of lamotrigine, a drug substance .

Molecular Structure Analysis

The molecular formula of “2,3-dichlorobenzoyl chloride” is C7H3Cl3O . The structure includes a benzoyl group (C6H5CO-) attached to a chloride (Cl-) and two dichloro groups (Cl2-) attached to the benzene ring .

Chemical Reactions Analysis

“2,3-Dichlorobenzoyl chloride” is used as an intermediate in the synthesis of lamotrigine . It reacts with aminoguanidine salts in a condensation reaction .

Physical And Chemical Properties Analysis

“2,3-Dichlorobenzoyl chloride” is a solid at 20 degrees Celsius . It has a molecular weight of 209.45 . It’s sensitive to moisture and should be stored under inert gas . It’s soluble in toluene .

Scientific Research Applications

Insecticidal and Acaricidal Activities

A study by Liu et al. (2012) explored the insecticidal and acaricidal activities of 2-arylpyrrole derivatives, closely related to 4-(2,3-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbonitrile. These compounds demonstrated excellent insecticidal and acaricidal activities against pests like Mythimna separata and mites such as Tetranychus urticae.

Corrosion Inhibition

Verma et al. (2015) conducted research on 5-(phenylthio)-3H-pyrrole-4-carbonitriles, structurally similar to the compound , demonstrating their effectiveness as corrosion inhibitors for mild steel in acidic conditions (Verma et al., 2015).

Synthesis of Pyrrolo[3,2-e][1,2,4]Triazolo[1,5-c]Pyrimidines

A study by Khashi et al. (2015) highlighted the synthesis of new tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines using a process that involves 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile, a compound related to this compound.

Antibacterial Evaluation

Vazirimehr et al. (2017) investigated the antibacterial activity of novel heterocycles containing hexahydroquinoline and pyrrole moieties, which included structures related to this compound (Vazirimehr et al., 2017).

Synthesis of Progesterone Receptor Modulators

Research by Fensome et al. (2008) involved the synthesis of new progesterone receptor modulators, using pyrrole-carbonitrile derivatives as key components, indicating potential applications in hormone-related therapies.

Safety and Hazards

“2,3-Dichlorobenzoyl chloride” is classified as dangerous. It causes severe skin burns and eye damage. It may also be corrosive to metals . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection when handling it .

Mechanism of Action

Target of Action

Compounds with similar structures, such as 2,3-dichlorobenzoic acid and 2,3-Dichlorobenzoyl chloride , are often used in the synthesis of various pharmaceuticals and could potentially interact with a wide range of biological targets.

Mode of Action

A compound with a similar structure, 1-(2,3-dichlorobenzoyl)-4-(2-methylbenzoyl)thiosemicarbazide, has been found to possess anticancer activity, potentially through the inhibition of human dna topoisomerase ii .

Biochemical Pathways

Compounds with similar structures are often involved in a wide range of biochemical reactions, including those related to the metabolism of polychlorinated biphenyls (pcbs) .

Result of Action

Based on the potential anticancer activity of a structurally similar compound , it is possible that this compound could induce cell death or inhibit cell proliferation in certain types of cancer cells.

properties

IUPAC Name |

4-(2,3-dichlorobenzoyl)-1-methylpyrrole-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N2O/c1-17-7-8(5-9(17)6-16)13(18)10-3-2-4-11(14)12(10)15/h2-5,7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDNAUARQOFWSNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C#N)C(=O)C2=C(C(=CC=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-hydroxyethyl)-5-methyl-1-[(2-nitrophenyl)sulfonyl]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2377715.png)

![N-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2377716.png)

![(1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol](/img/structure/B2377717.png)

![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2377718.png)

![4-(2,3-Dimethylphenoxy)-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B2377721.png)

![2-(4-chlorophenyl)-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B2377723.png)

![2-Chloro-N-[(4-chlorophenyl)methyl]-N-[(2-ethyltriazol-4-yl)methyl]acetamide](/img/structure/B2377727.png)

![4-(morpholinosulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2377731.png)

![5-((4-Benzylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2377734.png)